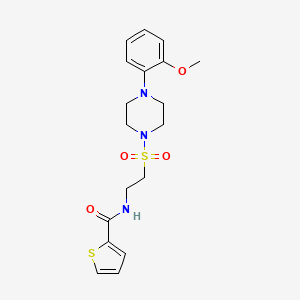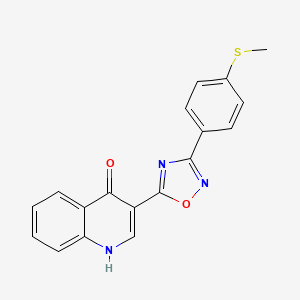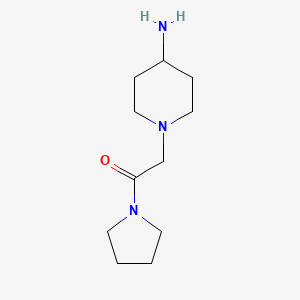
2,3-DIfluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically stable and can be stored at room temperature .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a boronic acid or boronic ester with the appropriate organic compound . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of these compounds typically includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring. This is part of the tetramethyl-1,3,2-dioxaborolan-2-yl group .Chemical Reactions Analysis
These compounds can participate in various chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions . This involves the reaction of the boronic ester with an organic halide or triflate in the presence of a palladium catalyst.Scientific Research Applications
1. Synthesis and Structural Analysis
- The compounds closely related to 2,3-DIfluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile have been synthesized and characterized by spectroscopic methods such as FT-IR, NMR, and MS. Their crystal structures have been confirmed through X-ray diffraction and analyzed using density functional theory (DFT) (Qing-mei Wu et al., 2021).
2. Crystal Structure and DFT Study
- These compounds, including similar boronic acid ester intermediates, have been subject to crystallographic and conformational analyses. The molecular structures were calculated and compared with X-ray diffraction values, providing insights into their physicochemical properties (P.-Y. Huang et al., 2021).
3. Boronate-Based Fluorescence Probes
- Boronate ester fluorescence probes have been synthesized for detecting hydrogen peroxide (H2O2). These probes displayed varied fluorescence responses towards H2O2, indicating their potential in biological and chemical sensing applications (Emma V Lampard et al., 2018).
4. Photoluminescence and Base Doping
- Compounds with this compound show photoluminescence properties. They have been used in the synthesis of processable polyfluorenes, which exhibit blue emission in solution and demonstrate potential for the fabrication of blue-light-emitting devices (M. Ranger et al., 1997).
5. Fluorescent Prochelator for Metal Ions
- Boronic ester-based fluorescent prochelators have been developed to respond to various transition metal ions only after reacting with H2O2. This reveals potential applications in detecting and monitoring metal ions in biological systems (Lynne M Hyman et al., 2012).
Mechanism of Action
Mode of Action
It’s known that boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Biochemical Pathways
Boronic acid pinacol ester compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment , suggesting that they may interact with biochemical pathways related to these processes.
Result of Action
Boronic acid pinacol ester compounds have shown good biological activity and pharmacological effects , suggesting that this compound may have similar effects.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Safety and Hazards
Properties
IUPAC Name |
2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)10(15)11(9)16/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKILBYKGPDOHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C#N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylfuran-3-carbohydrazide](/img/structure/B2403301.png)




![N-(4-ethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2403309.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2403310.png)
![2-(2,3-difluorophenyl)-7-ethoxy-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2403311.png)
![1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2403312.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2403316.png)


